molecular formula C11H12O3 B1612034 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 77366-70-2

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No. B1612034
CAS RN: 77366-70-2
M. Wt: 192.21 g/mol
InChI Key: FRPCMRDYGSQTHH-UHFFFAOYSA-N
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Description

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid, also known as MDICA, is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MDICA is a bicyclic compound that contains a carboxylic acid functional group and a methoxy group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments.

Scientific Research Applications

Photoremovable Protecting Groups in Synthesis

"6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid" has been indirectly related to studies on photoremovable protecting groups for carboxylic acids. The research by Zabadal et al. (2001) highlights the use of 2,5-dimethylphenacyl (DMP) esters as photoremovable protecting groups, which upon irradiation produce free carboxylic acids. This method is significant for its potential applications in organic synthesis and biochemistry for creating 'caged compounds' that can be activated by light Zabadal et al., 2001.

Fluorescent Labeling and Analysis

Another study by Hirano et al. (2004) discusses the novel fluorophore 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence across a wide pH range. This compound's stability and significant fluorescence make it suitable for biomedical analysis, including fluorescent labeling of carboxylic acids, demonstrating its versatility in scientific research Hirano et al., 2004.

Synthetic Applications

Research on synthetic applications includes the work by Mondal et al. (2003), who developed a method for synthesizing antitumor agents utilizing a dual role Pd(II) catalyst. This process emphasizes the synthetic versatility of indene derivatives in pharmaceutical research Mondal et al., 2003.

Catalytic Activity and Complex Formation

Drabina et al. (2010) explored the synthesis of stable complexes with Cu(II) ions using 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates, derived from 6-methoxycarbonylpyridine-2-carboxylic acid. These complexes exhibit catalytic activity in addition reactions of terminal alkynes to imines, suggesting applications in catalysis Drabina et al., 2010.

properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPCMRDYGSQTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601413
Record name 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid

CAS RN

77366-70-2
Record name 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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